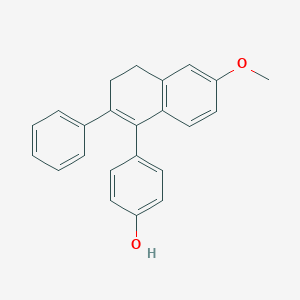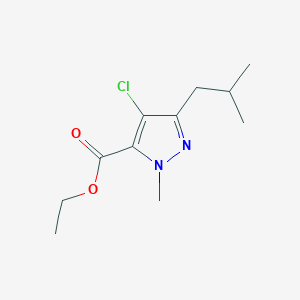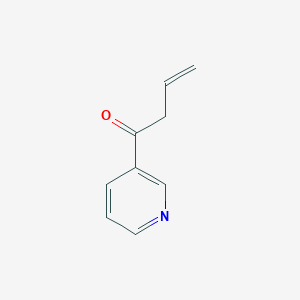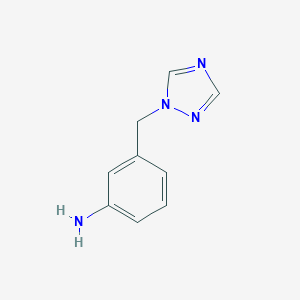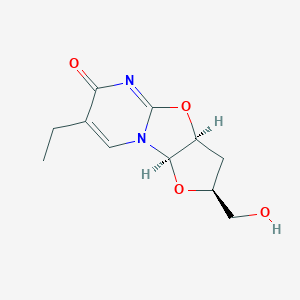
2,3-Dihydro-1H-phosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-phosphole is a heterocyclic compound that contains a phosphorus atom and a five-membered ring. It has attracted attention in the scientific community due to its unique properties and potential applications in various fields. In
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-phosphole has been studied extensively for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. It has also been used as a ligand in coordination chemistry, where it can form stable complexes with transition metal ions. In addition, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and diabetes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-phosphole depends on its specific application. In organic synthesis, it can act as a nucleophile or an electrophile, depending on the reaction conditions. In coordination chemistry, it can coordinate to metal ions through its phosphorus atom and form stable complexes. In medicinal chemistry, it can interact with biological targets, such as enzymes or receptors, and modulate their activity. The specific mechanism of action of 2,3-Dihydro-1H-phosphole needs to be studied further for each application.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dihydro-1H-phosphole depend on its specific application and concentration. In medicinal chemistry, it has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory activities. It can also modulate the activity of enzymes and receptors involved in various biological processes. In materials science, it can be used to modify the properties of polymers and other materials. The specific biochemical and physiological effects of 2,3-Dihydro-1H-phosphole need to be studied further for each application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dihydro-1H-phosphole in lab experiments is its unique properties, such as its ability to act as a nucleophile or an electrophile. It can also form stable complexes with metal ions, which can be useful in coordination chemistry. However, one limitation is its relatively low stability and reactivity, which can make it difficult to handle and use in certain reactions. The synthesis method and reaction conditions also need to be carefully controlled to obtain a high yield and purity of the product.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydro-1H-phosphole. One direction is to explore its potential applications in materials science, such as in the development of new polymers or catalysts. Another direction is to investigate its mechanism of action in medicinal chemistry and identify new drug candidates. The synthesis method and reaction conditions can also be optimized to improve the yield and purity of the product. Overall, 2,3-Dihydro-1H-phosphole has great potential for further research and development in various fields.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-1H-phosphole can be achieved through various methods. One of the most common methods is the reaction of 1,3-butadiene with triphenylphosphine in the presence of a catalyst, such as copper(I) chloride. Another method involves the reaction of 1,3-cyclohexadiene with triphenylphosphine in the presence of a strong base, such as potassium tert-butoxide. The yield and purity of the product can be improved by using different solvents and reaction conditions.
Propiedades
Número CAS |
1769-52-4 |
|---|---|
Fórmula molecular |
C4H7P |
Peso molecular |
86.07 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-phosphole |
InChI |
InChI=1S/C4H7P/c1-2-4-5-3-1/h1,3,5H,2,4H2 |
Clave InChI |
BESIKFZDYUEIPV-UHFFFAOYSA-N |
SMILES |
C1CPC=C1 |
SMILES canónico |
C1CPC=C1 |
Otros números CAS |
1769-52-4 |
Sinónimos |
2,3-dihydro-1H-phosphole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)
